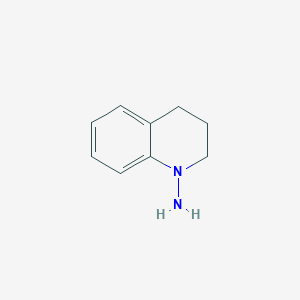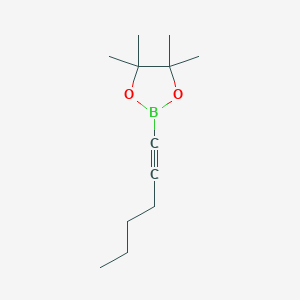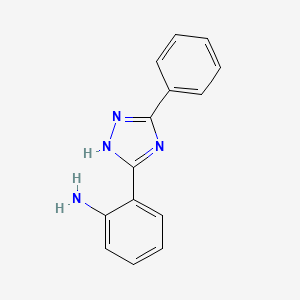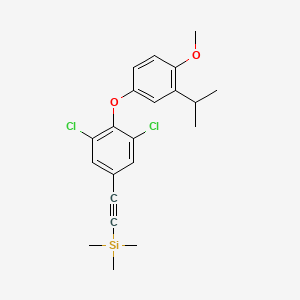
2-(4-氟苯氧基)乙醛
描述
Synthesis Analysis
The compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . The compound crystallizes in the monoclinic crystal system with the space group P21/c .Molecular Structure Analysis
The compound 2-(4-fluorophenoxy)acetic acid crystallizes in the monoclinic crystal system with the space group P21/c . The structure was stabilized by C-H···O and C-H···Cg interactions . The intermolecular interactions in the crystal were studied using Hirshfeld surface analysis .Chemical Reactions Analysis
The decrease in acetaldehyde and furfural concentrations was proposed to be the result of chemical reactions of acetaldehyde and furfural with other compounds present in the FPBO and/or as a result of the self-condensation reactions .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Fluorophenyl)acetaldehyde is 138.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 138.048093005 g/mol .科学研究应用
1. 合成和催化
- 不对称合成: 2-(4-氟苯氧基)乙醛及相关化合物在不对称合成过程中得到应用。例如,L-脯氨酸催化的乙醛直接不对称自身醛缩反应是一个显著的例子,导致合成有价值的构建模块的形成 (Córdova, Notz, & Barbas, 2002)。
2. 催化反应和表面化学
- 表面反应: 对CeO2和CeO2-负载催化剂等表面上乙醛的反应进行研究,以了解氧化、还原和碳-碳键形成等各种反应途径。这项研究对于高效催化剂和材料科学的发展具有重要意义 (Idriss et al., 1995)。
3. 检测和感官分析
- 荧光传感器: 2-(4-氟苯氧基)乙醛等乙醛化合物被用于开发荧光传感器,用于检测各种情境中的乙醛,如酒类和烈酒中。这在质量控制和健康安全监测方面具有应用 (Yang et al., 2019)。
4. 环境和健康研究
- 细菌降解: 对类似2-苯氧乙醇(与2-(4-氟苯氧基)乙醛相关)的化合物的细菌降解研究对于理解环境生物降解过程和潜在生物修复技术具有重要意义 (Speranza et al., 2002)。
5. 生化反应和代谢
- DNA 损伤和修复: 乙醛,包括类似2-(4-氟苯氧基)乙醛的衍生物,与DNA 损伤和修复机制相关。了解这些过程对于理解酒精消耗的生化效应和潜在癌症风险至关重要 (Hodskinson et al., 2020)。
6. 光催化和空气净化
- 光氧化研究:
对TiO2等催化剂表面上乙醛的吸附和光氧化进行研究,以开发高效光催化过程。这些发现在空气净化应用中尤为重要,其中对乙醛等污染物的控制降解至关重要 (Singh et al., 2008)。
7. 食品和饮料行业
- 葡萄酒发酵和风味: 在葡萄酒行业,细菌在发酵过程中代谢乙醛是一个重要研究领域。这一过程影响葡萄酒的风味特征和稳定性,使其成为酿酒学和食品科学的重要方面 (Osborne et al., 2000)。
8. 化学动力学和反应途径
- 乙醇缩合和化学反应: 了解乙醇缩合为更高级醇的过程,其中包括乙醛等中间体,对化学合成和工业过程具有重要意义。这项研究有助于开发更高效和选择性的化学反应 (Scalbert et al., 2014)。
属性
IUPAC Name |
2-(4-fluorophenoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFHEFBESTYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453341 | |
| Record name | 2-(4-fluorophenoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)acetaldehyde | |
CAS RN |
59769-38-9 | |
| Record name | 2-(4-Fluorophenoxy)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59769-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



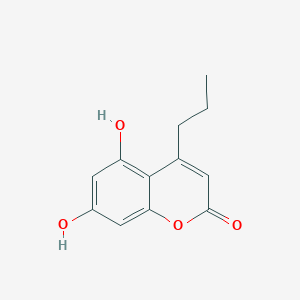
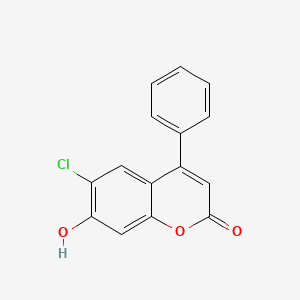
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)
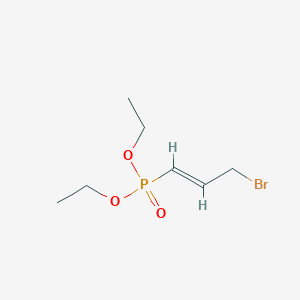
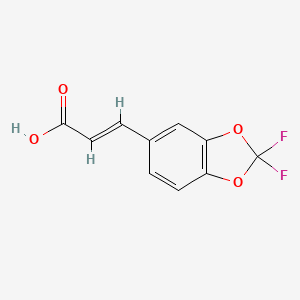
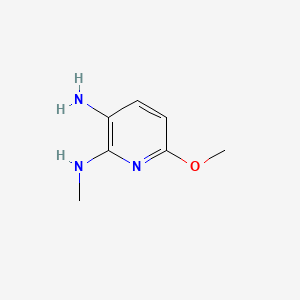
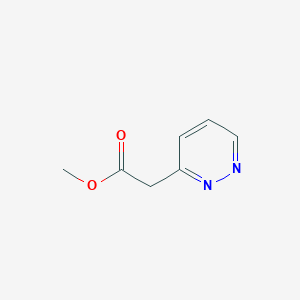
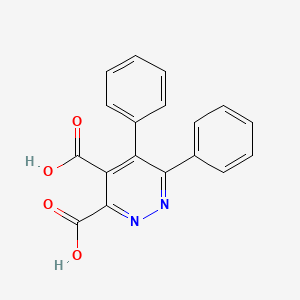
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
